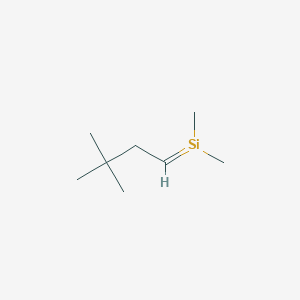
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of a hydroxyl group (-OH) attached to a naphthalene ring, which is further substituted with a methyl group and a hydrogen sulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-aminonaphthalene. This intermediate is subsequently hydrolyzed to yield 1-naphthalenol. The final step involves the sulfonation of 1-naphthalenol with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Diazonium salts are often used for diazotization reactions, followed by coupling with various nucleophiles.
Major Products
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1-naphthalenol derivatives.
Substitution: 4-amino-1-naphthalenol and various azo dyes.
Applications De Recherche Scientifique
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The hydrogen sulfate group enhances the compound’s solubility and reactivity, facilitating its incorporation into various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: Differentiated by the absence of the methyl and hydrogen sulfate groups.
2-Naphthol: An isomer with the hydroxyl group at the 2-position of the naphthalene ring.
4-Amino-1-naphthalenol: Contains an amino group instead of the hydrogen sulfate group.
Uniqueness
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methyl and hydrogen sulfate groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85896-64-6 |
|---|---|
Formule moléculaire |
C11H10O4S |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
(7-methylnaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10O4S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-16(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
QDVMMBFUHFHGCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2OS(=O)(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


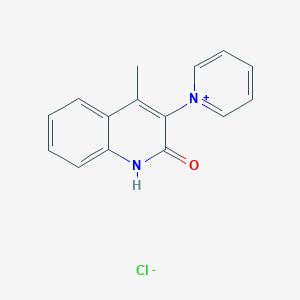

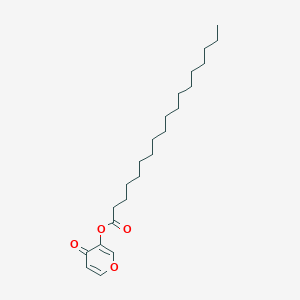
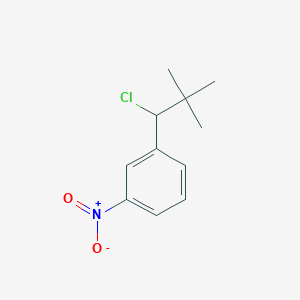
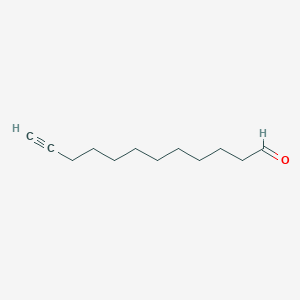
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
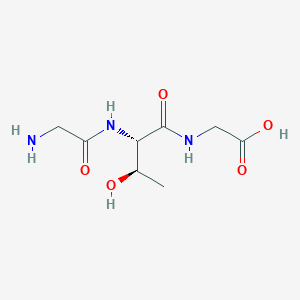
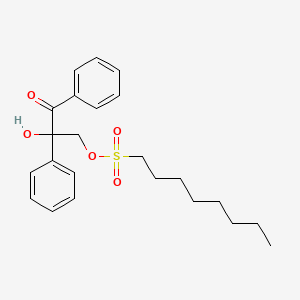
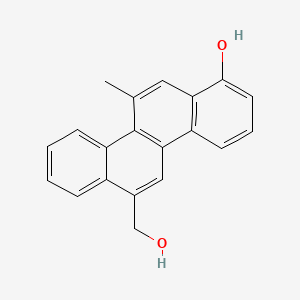
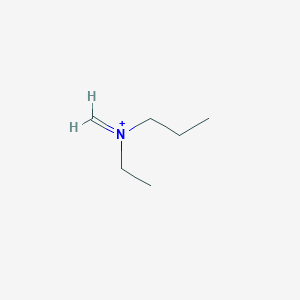
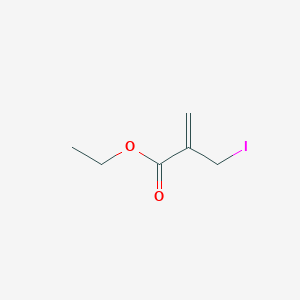
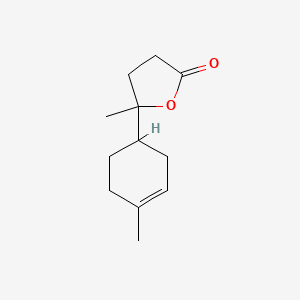
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
